![molecular formula C9H8F2O B3160051 1-(3,5-Difluorophenyl)propan-2-one CAS No. 865774-77-2](/img/structure/B3160051.png)
1-(3,5-Difluorophenyl)propan-2-one
Overview
Description
1-(3,5-Difluorophenyl)propan-2-one is a chemical compound with the molecular formula C9H8F2O . It has a molecular weight of 170.16 . It is stored in an inert atmosphere at room temperature . The compound is a liquid or low-melting solid .
Molecular Structure Analysis
The molecular structure of 1-(3,5-Difluorophenyl)propan-2-one consists of a propanone group attached to a 3,5-difluorophenyl group . The InChI code for this compound is 1S/C9H8F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
1-(3,5-Difluorophenyl)propan-2-one is a liquid or low-melting solid . It is stored in an inert atmosphere at room temperature . The compound has a molecular weight of 170.16 .Scientific Research Applications
Anticancer Potential
1-(3,5-Difluorophenyl)propan-2-one derivatives have been synthesized and investigated for their anticancer properties. For example, compounds synthesized via Claisen-Schmidt condensation showed significant cytotoxic activities against various human tumor cell lines, indicating potential as anticancer agents. The mechanism of action for these compounds involves the induction of apoptosis, as evidenced by the activation of caspase-3 in human oral squamous cell carcinomas (Yamali et al., 2017).
Catalytic Applications
Nonsymmetric palladium complexes containing partly fluorinated bisphosphine ligands, including those with 3,5-difluorophenyl groups, have been synthesized and shown to be efficient catalysts for producing flexible propene/CO copolymer materials of ultrahigh molecular weight. This highlights the compound's utility in catalysis and polymer synthesis (Meier et al., 2003).
Material Science
In material science, the compound's derivatives have been explored for their reactivity and potential applications. For instance, the photocyclization of certain derivatives can lead to the formation of valuable chemical structures, such as flavones, which have various applications in material science and as chemical intermediates (Košmrlj & Šket, 2007).
Enzymatic Processes
1-(3,5-Difluorophenyl)propan-2-one is also valuable as an intermediate in enzymatic processes. For instance, it has been used in the enzymatic preparation of chiral intermediates for pharmaceutical applications, demonstrating the compound's utility in green chemistry and enzymatic synthesis (Guo et al., 2017).
Safety and Hazards
The compound is classified under GHS07 and has a signal word of "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
properties
IUPAC Name |
1-(3,5-difluorophenyl)propan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANUXJOOWCWFLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)propan-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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